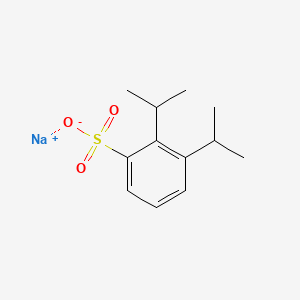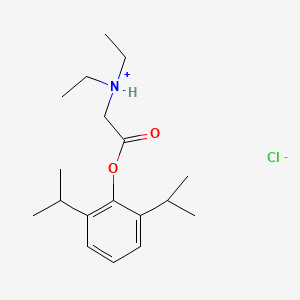
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a chemical compound with the molecular formula C18H29NO2·HCl. It is a derivative of glycine, where the amino group is substituted with diethyl groups, and the carboxyl group is esterified with 2,6-diisopropylphenyl. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diisopropylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group allows it to participate in esterification reactions, while the diethylglycine moiety can interact with amino acid residues in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N,N-Diethylglycine methyl ester hydrochloride
- N,N-Diethylglycine ethyl ester hydrochloride
- N,N-Diethylglycine phenyl ester hydrochloride
Uniqueness
N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is unique due to the presence of the 2,6-diisopropylphenyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications where steric effects are crucial.
特性
CAS番号 |
1877-26-5 |
|---|---|
分子式 |
C18H30ClNO2 |
分子量 |
327.9 g/mol |
IUPAC名 |
[2-[2,6-di(propan-2-yl)phenoxy]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-7-19(8-2)12-17(20)21-18-15(13(3)4)10-9-11-16(18)14(5)6;/h9-11,13-14H,7-8,12H2,1-6H3;1H |
InChIキー |
LMXUBSMZGFNSHE-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C(C)C)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)



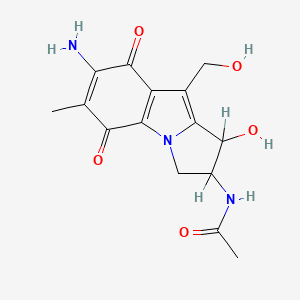
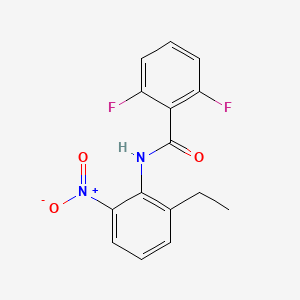

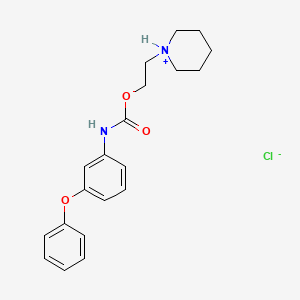
![2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13730880.png)
![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
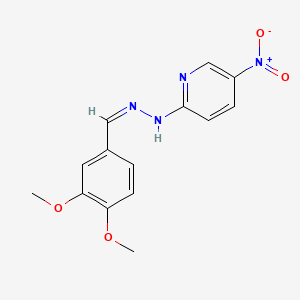
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
